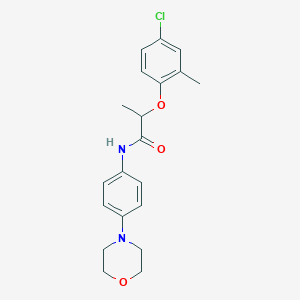
N-(2-butoxyphenyl)-3,4-dimethoxybenzamide
説明
N-(2-butoxyphenyl)-3,4-dimethoxybenzamide, also known as BDMC, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. BDMC is a member of the benzamide family and has a molecular weight of 325.42 g/mol.
作用機序
The mechanism of action of N-(2-butoxyphenyl)-3,4-dimethoxybenzamide involves its interaction with various cellular targets such as enzymes, receptors, and transcription factors. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound also interacts with various receptors such as the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as anti-cancer, neuroprotective, and anti-inflammatory effects. This compound has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation-induced damage, and inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using N-(2-butoxyphenyl)-3,4-dimethoxybenzamide in lab experiments is its relatively low toxicity compared to other synthetic compounds. This compound has also been shown to have a high degree of selectivity towards its cellular targets, reducing the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability.
将来の方向性
There are several future directions for the research on N-(2-butoxyphenyl)-3,4-dimethoxybenzamide. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. Another future direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Finally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activity. The synthesis of this compound involves the reaction between 3,4-dimethoxybenzoic acid and 2-butoxyaniline in the presence of a dehydrating agent. This compound exerts its effects through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
科学的研究の応用
N-(2-butoxyphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound exerts its anti-cancer effects through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes.
In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation-induced damage. This compound exerts its neuroprotective effects by modulating various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
特性
IUPAC Name |
N-(2-butoxyphenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-12-24-16-9-7-6-8-15(16)20-19(21)14-10-11-17(22-2)18(13-14)23-3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPQKNHHGDQHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367048 | |
| Record name | N-(2-Butoxyphenyl)-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5923-93-3 | |
| Record name | N-(2-Butoxyphenyl)-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4725078.png)
![6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4725084.png)
![2-(2-chloro-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B4725088.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4725092.png)

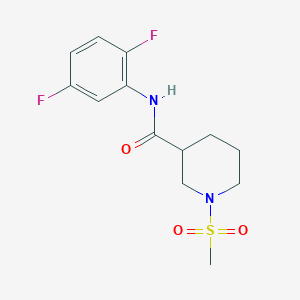
![N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide](/img/structure/B4725101.png)
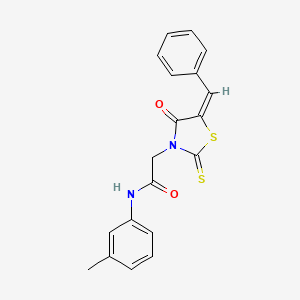
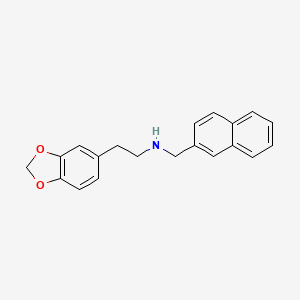
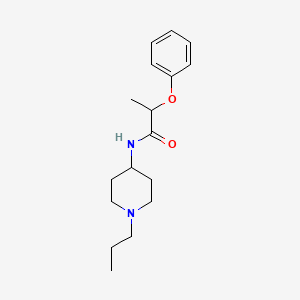
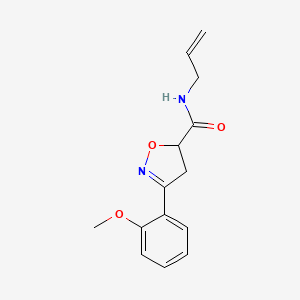
![1,3-benzodioxol-5-yl{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4725142.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4725144.png)
